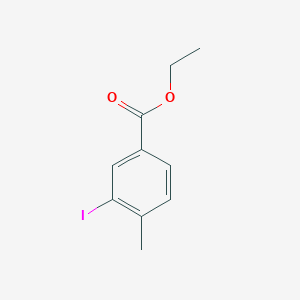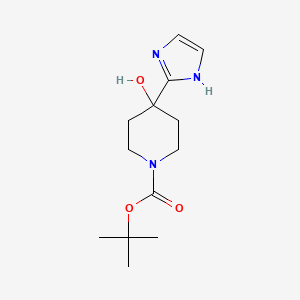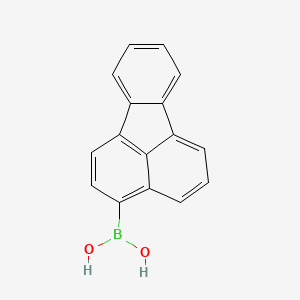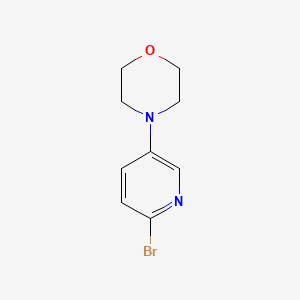
2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
Overview
Description
2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL is a white solid characterized by its iodo and trifluoromethyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL typically involves the iodination of 5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. This can be achieved through electrophilic aromatic substitution using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent like acetic acid and a catalyst such as sulfuric acid to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-IODO-5-(TRIFLUOROMETHYL)BENZYL derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the iodo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-IODO-5-(TRIFLUOROMETHYL)BENZALDEHYDE or 2-IODO-5-(TRIFLUOROMETHYL)BENZOIC ACID.
Reduction: Formation of 2-IODO-5-(TRIFLUOROMETHYL)BENZYL derivatives.
Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the design of drugs with improved bioavailability and metabolic stability.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL involves its interaction with specific molecular targets. The iodo and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, facilitating various biochemical reactions. The compound can modulate enzyme activity and influence metabolic pathways, making it valuable in drug design and development .
Comparison with Similar Compounds
- 2-IODOBENZYL ALCOHOL
- 5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
- 2-BROMO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
Comparison: 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL is unique due to the presence of both iodo and trifluoromethyl groups, which impart distinct chemical properties. Compared to 2-IODOBENZYL ALCOHOL, the trifluoromethyl group enhances its lipophilicity and metabolic stability. In contrast to 5-(TRIFLUOROMETHYL)BENZYL ALCOHOL, the iodo group increases its reactivity in substitution reactions .
Properties
IUPAC Name |
[2-iodo-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHVUTKATXCKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631138 | |
| Record name | [2-Iodo-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702641-05-2 | |
| Record name | [2-Iodo-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
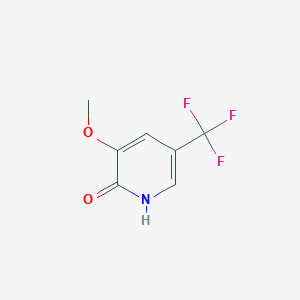
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride](/img/structure/B1344714.png)





